Pseudoprotopine
Overview
Description
Pseudoprotopine is a natural product derived from plant sources . It has an empirical formula of C20H19NO5 and a molecular weight of 353.37 .
Molecular Structure Analysis
The molecular structure of Pseudoprotopine is represented by the formula C20H19NO5 . For a detailed molecular structure analysis, techniques such as X-ray crystallography or electron diffraction could be used .Scientific Research Applications
Competitive Inhibition Activity
Pseudoprotopine has been identified to exhibit competitive inhibition activity. Specifically, it showed significant competitive inhibition in dopamine (DA) receptor binding assays, particularly D1 receptors. This finding was derived from a study on isoquinoline alkaloids isolated from Thalictrum delavayi, which included pseudoprotopine (Li, Chen, Tang, & Zhang, 2001).
Metabolic Pathways in Plant Cell Cultures
Pseudoprotopine has been studied for its role in metabolic pathways within plant cell cultures. A research on the biotransformation of 2,3,10,11-oxygenated tetrahydroprotoberberines in plant cell cultures revealed that pseudoprotopine-type alkaloids are produced through specific transformations. These include methylation and oxidation processes in cell cultures of Macleaya and Corydalis species (Iwasa et al., 2010).
Identification in Plant Species
Research on Papaver nudicaule L., a plant in the Papaveraceae family, identified the presence of pseudoprotopine. This study was notable as it was the first time pseudoprotopine was found in the Papaveraceae family, suggesting its broader occurrence in different plant species (Istatkova, Philipov, Yadamsurenghiin, Samdan, & Dangaa, 2008).
LC-NMR and LC-MS Analysis
Another study conducted LC-NMR and LC-MS analysis on the metabolism of protoberberine alkaloids in Corydalis cell cultures. This research identified pseudoprotopine and provided preliminary insights into the metabolic pathways leading to the formation of such alkaloids (Iwasa et al., 2003).
Safety And Hazards
properties
IUPAC Name |
14-methyl-7,9,20,22-tetraoxa-14-azapentacyclo[15.7.0.04,12.06,10.019,23]tetracosa-1(24),4,6(10),11,17,19(23)-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-3-2-12-5-17-20(26-11-23-17)8-15(12)16(22)4-13-6-18-19(25-10-24-18)7-14(13)9-21/h5-8H,2-4,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAALQOFZFANFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=CC5=C(C=C4C1)OCO5)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178935 | |
Record name | Pseudoprotopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoprotopine | |
CAS RN |
24240-05-9 | |
Record name | 5,7,8,15-Tetrahydro-6-methylbis[1,3]benzodioxolo[5,6-c:5′,6′-g]azecin-14(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24240-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudoprotopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudoprotopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24240-05-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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